rac Rotigotine-d7 Hydrochloride
Description
Significance of Deuterium (B1214612) Labeling in Pharmaceutical Research and Development
Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, has become an invaluable tool in pharmaceutical research and development. clearsynth.com This technique offers profound insights into the metabolic fate of drug candidates and can be leveraged to improve their pharmacokinetic profiles. clearsynth.commusechem.com The foundational principle behind the utility of deuterium labeling is the kinetic isotope effect (KIE). musechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage for the C-D bond in enzyme-catalyzed reactions. musechem.comhwb.gov.in
This phenomenon is particularly relevant in drug metabolism, which is often mediated by cytochrome P450 (P450) enzymes that catalyze the oxidation of C-H bonds. nih.govnih.gov By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed. nih.govsemanticscholar.org This can lead to several advantageous outcomes, including:
Improved Metabolic Stability: A reduced rate of metabolism can increase the half-life of a drug, potentially leading to less frequent dosing. musechem.com
Enhanced Bioavailability: By minimizing first-pass metabolism, a greater proportion of the administered drug can reach systemic circulation.
Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is associated with the formation of reactive metabolites. Deuterium labeling can mitigate this by slowing the metabolic pathways that produce these harmful substances.
Beyond altering metabolic rates, deuterium-labeled compounds are crucial as internal standards in mass spectrometry-based bioanalytical assays. musechem.comacs.org Their distinct mass allows for precise quantification of the non-labeled drug in complex biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies. musechem.com Furthermore, deuterium labeling is employed in nuclear magnetic resonance (NMR) spectroscopy to aid in the determination of protein structures and to study protein-ligand interactions. clearsynth.com
Role of Racemic Compounds in Chemical Synthesis and Analytical Applications
A racemic mixture, or racemate, is a 50:50 mixture of two enantiomers—chiral molecules that are non-superimposable mirror images of each other. wikipedia.orgnumberanalytics.com In the absence of a chiral influence, chemical reactions that generate a chiral center will invariably produce a racemic mixture. wikipedia.org This makes the synthesis of racemates often more straightforward and cost-effective than enantioselective synthesis, which aims to produce a single enantiomer. numberanalytics.com
The use of racemic mixtures is prevalent in the pharmaceutical industry. savemyexams.com For many chiral drugs, the synthesis begins with the production of the racemate. numberanalytics.comnumberanalytics.com While often only one enantiomer is responsible for the desired therapeutic effect, the racemic mixture may be used for several reasons, including simplified synthesis and reduced manufacturing costs. numberanalytics.com However, it is also recognized that the "inactive" enantiomer is not always inert and can sometimes contribute to side effects or even antagonize the activity of the therapeutic enantiomer. numberanalytics.com
In analytical applications, racemic compounds serve as important reference materials. The process of separating a racemate into its individual enantiomers is known as resolution. libretexts.orgjackwestin.com Since enantiomers possess identical physical properties in an achiral environment, their separation is a non-trivial task. jackwestin.com Resolution is often achieved by converting the enantiomers into diastereomers by reacting them with a pure chiral resolving agent. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.orgjackwestin.com
Overview of rac Rotigotine-d7 Hydrochloride within Contemporary Research Contexts
This compound is the deuterated, racemic hydrochloride salt of Rotigotine (B252). medchemexpress.combioorganics.biz Rotigotine itself is a non-ergoline dopamine (B1211576) agonist. nih.gov The designation "-d7" indicates that seven hydrogen atoms on the propyl group of the Rotigotine molecule have been replaced by deuterium atoms. vulcanchem.com The "rac" prefix signifies that it is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. vulcanchem.com
Within the context of contemporary research, this compound serves primarily as a stable isotope-labeled internal standard for the quantitative analysis of Rotigotine in various biological samples. Its utility in mass spectrometric assays is crucial for pharmacokinetic studies, enabling the precise measurement of Rotigotine concentrations.
The study of deuterated compounds like this compound also contributes to a deeper understanding of the metabolic pathways of the parent drug. By comparing the metabolism of the deuterated and non-deuterated forms, researchers can identify the primary sites of metabolic attack and the enzymes involved. This information is invaluable for the design of new drug candidates with improved metabolic stability and potentially enhanced therapeutic profiles.
Physicochemical Properties of Rotigotine and its Deuterated Analog
The following tables summarize key physicochemical properties of Rotigotine and its deuterated analog, this compound.
Table 1: Physicochemical Properties of Rotigotine
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅NOS | probechem.com |
| Molecular Weight | 315.47 g/mol | probechem.com |
| Appearance | Solid | probechem.com |
| Solubility | Soluble in DMSO | probechem.com |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉D₇ClNOS | bioorganics.bizlgcstandards.comcymitquimica.comlgcstandards.com |
| Molecular Weight | ~358.98 g/mol | lgcstandards.comcymitquimica.comlgcstandards.com |
| Isotopic Purity | >98% | bioorganics.bizvulcanchem.com |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | vulcanchem.com |
Research Findings on Deuterated Analogs
Research into deuterated pharmaceuticals has demonstrated the potential of this strategy to create improved drugs. The primary advantage stems from the kinetic isotope effect, which can significantly alter a drug's metabolic profile. plos.org Studies have shown that the magnitude of the deuterium isotope effect on the intrinsic clearance of a drug is dependent on the specific chemotype and the position of deuteration. plos.org
For drugs cleared by cytochrome P450 enzymes, the rate-limiting step in metabolism can be isotopically sensitive. plos.org However, the potential for a deuterium isotope effect to translate into a tangible in vivo pharmacokinetic enhancement is not always predictable and must be empirically determined for each compound. plos.orgresearchgate.net The complexity arises from the involvement of multiple metabolic pathways and enzymes, as well as species-specific differences in drug metabolism. semanticscholar.orgresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H26ClNOS |
|---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
6-[1,1,2,2,3,3,3-heptadeuteriopropyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3,2D2,11D2; |
InChI Key |
CEXBONHIOKGWNU-KQFIBFBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Origin of Product |
United States |
Advanced Analytical Characterization of Rac Rotigotine D7 Hydrochloride
Spectroscopic Techniques for Structural Elucidation of Deuterated Rotigotine (B252)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of rac Rotigotine-d7 Hydrochloride. It is particularly crucial for verifying the specific placement of deuterium (B1214612) atoms within the molecule. The synthesis of this compound targets the selective deuteration of the propyl chain. vulcanchem.com
Proton (¹H) NMR spectra of this compound are expected to show a significant reduction or complete absence of signals corresponding to the protons on the propyl group when compared to the non-deuterated Rotigotine standard. The integration values of the remaining proton signals can be used to confirm the high level of deuterium incorporation.
Furthermore, Deuterium (²H) NMR spectroscopy can be employed to directly observe the deuterium nuclei, providing unequivocal evidence of their presence and chemical environment. The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuteration on the propyl chain, confirming the successful and specific labeling.
A summary of expected NMR data is presented below:
| Technique | Expected Observation | Information Gained |
| ¹H NMR | Absence or significant reduction of signals for propyl protons. | Confirmation of deuteration on the propyl group. |
| ¹³C NMR | Altered splitting patterns or reduced intensity of carbon signals of the propyl group due to C-D coupling. | Structural confirmation and evidence of deuteration. |
| ²H NMR | Presence of signals corresponding to the chemical shifts of the propyl group. | Direct confirmation of deuterium incorporation and location. |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic purity and identifying potential degradation products of this compound. HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated compound and any residual non-deuterated or partially deuterated species. The molecular weight of this compound is 358.98 g/mol . cymitquimica.comlgcstandards.com
The isotopic distribution pattern in the mass spectrum can be analyzed to calculate the percentage of deuterium incorporation, a critical quality attribute for isotopically labeled standards. A high isotopic purity (often >98%) is required for its use in quantitative bioanalytical assays. vulcanchem.com
In addition to assessing isotopic purity, HRMS is instrumental in identifying and characterizing degradation products that may form during synthesis, storage, or under stress conditions. A recent study on the degradation of Rotigotine under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) identified eight related substances, including four new degradation products. nih.gov This highlights the importance of HRMS in ensuring the stability and purity of Rotigotine and its analogs.
Common degradation pathways for Rotigotine involve oxidation, which makes HRMS coupled with liquid chromatography (LC-HRMS) an essential technique for impurity profiling. nih.gov
The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. The C-D stretching vibrations are expected to appear at lower wavenumbers (typically around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). This shift provides clear evidence of deuteration.
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for determining the purity of this compound and for the detection and quantification of any impurities.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating it from its impurities. The development and validation of a robust HPLC method are critical for ensuring accurate and reliable results.
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Rotigotine in bulk drug and pharmaceutical dosage forms. orientjchem.org These methods typically utilize a C8 or C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile. orientjchem.org Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 224 nm. orientjchem.org
For this compound, a similar HPLC method can be adapted. The validation of the method should be performed in accordance with the International Conference on Harmonization (ICH) guidelines, and would include the following parameters: orientjchem.orgresearchgate.net
Specificity: The ability of the method to separate the analyte from potential impurities, including non-deuterated Rotigotine and degradation products.
Linearity: The demonstration of a linear relationship between the concentration of the analyte and the detector response over a defined range.
Precision: The assessment of the method's repeatability and intermediate precision, ensuring low variability in the results.
Accuracy: The determination of the closeness of the measured value to the true value, often assessed through recovery studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Robustness: The evaluation of the method's performance under small, deliberate variations in method parameters such as pH, mobile phase composition, and flow rate.
A stability-indicating HPLC method is particularly important for identifying and quantifying degradation products that may arise under stress conditions. orientjchem.org
While HPLC is the predominant technique for the analysis of non-volatile compounds like Rotigotine, Gas Chromatography (GC) can have specific applications in the analysis of this compound. GC is well-suited for the detection of volatile organic impurities that may be present from the synthesis process, such as residual solvents.
For the analysis of Rotigotine itself by GC, derivatization would likely be necessary to increase its volatility and thermal stability. This could involve converting the hydroxyl and amine groups into less polar derivatives. However, given the efficiency of modern HPLC methods, GC is more commonly reserved for the analysis of specific volatile impurities rather than for the primary purity assessment of the active pharmaceutical ingredient.
Chiral Chromatography for Enantiomeric Purity Determination of Unlabeled and Labeled Rotigotine
The determination of enantiomeric purity is a critical aspect of the analytical characterization of chiral drugs like rotigotine. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary method for resolving enantiomers. nih.gov While specific studies on the chiral chromatography of this compound are not extensively detailed in the public domain, the principles and methods applied to unlabeled rotigotine are directly applicable. The substitution of hydrogen with deuterium is not expected to significantly alter the chiral recognition mechanism.
The separation of enantiomers relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. libretexts.orgyoutube.com For rotigotine and its related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.
A typical approach involves screening various commercially available chiral columns and mobile phase compositions to identify the most effective system for resolving the (S)- and (R)-enantiomers of rotigotine. Factors such as the type of organic modifier, its concentration, and the presence of additives can significantly influence the enantioselectivity and resolution. rsc.org For instance, a study on the chiral separation of various antihistamine drugs demonstrated the importance of evaluating different chiral columns (e.g., Chiralpak IA, Chiralpak ID) and optimizing the mobile phase (e.g., acetonitrile/water/ammonia solution) to achieve baseline separation. rsc.org
A review of analytical methods for rotigotine highlights that several HPLC-based methods are available for assessing its chiral purity. researchgate.netnih.gov These methods are essential for quality control, ensuring that the desired enantiomer is present in the correct proportion and that the unwanted enantiomer is below the specified limits. The International Council for Harmonisation (ICH) guidelines, for instance, stipulate that enantiomeric impurities should not exceed 0.1% of the main enantiomer, necessitating highly sensitive and selective analytical methods. mdpi.com
The following interactive table summarizes typical parameters for chiral HPLC method development for rotigotine, based on common practices in the field.
Table 1: Typical Parameters for Chiral HPLC Method Development for Rotigotine
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) | Proven effectiveness for a wide range of chiral compounds, including those similar in structure to rotigotine. nih.gov |
| Mobile Phase | Mixtures of alkanes (e.g., hexane (B92381), heptane) and alcohols (e.g., isopropanol, ethanol) | Allows for optimization of enantioselectivity and resolution. |
| Detection | UV/Vis or Mass Spectrometry (MS) | Provides the necessary sensitivity and selectivity for impurity profiling. |
| Flow Rate | 0.5 - 1.5 mL/min | Typical range for analytical HPLC to ensure good separation efficiency. |
| Temperature | Ambient or controlled (e.g., 25°C) | Temperature can influence chiral recognition and should be controlled for reproducibility. |
Electrophoretic Techniques for Compound Characterization (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals. mdpi.comutas.edu.aursc.org Specifically, capillary zone electrophoresis (CZE) using cyclodextrins as chiral selectors has been successfully applied to the enantioseparation of rotigotine and its chiral impurities. nih.gov
A study detailed a CZE method utilizing a dual cyclodextrin (B1172386) system, consisting of sulfated-β-CD (S-β-CD) and methyl-β-CD (M-β-CD), for the simultaneous separation of rotigotine and its related chiral impurities. nih.gov The optimization of various parameters, including the type and concentration of cyclodextrins, buffer pH, and ionic strength, was crucial for achieving a satisfactory separation of all six analytes. nih.gov
The optimized conditions for this method were a running buffer of 100 mM sodium phosphate (B84403) at pH 2.5 containing 2% (w/v) S-β-CD and 2% (w/v) M-β-CD. nih.gov The separation was performed at a voltage of -20 kV and a temperature of 20°C, with detection at 200 nm. nih.gov This method was validated for its specificity, precision, linearity, accuracy, and stability. nih.gov The relative standard deviation for migration time was less than 0.58%, and for the peak area ratio, it was 3.78%. nih.gov The method demonstrated good linearity over a range of 0.005 to 0.25 mM, with recovery rates between 95.9% and 108.3%. nih.gov The limits of detection (LOD) and quantification (LOQ) for each enantiomer were 0.003 mM and 0.01 mM, respectively. nih.gov
The following interactive table summarizes the validated parameters of the CZE method for the enantiomeric purity determination of rotigotine.
Table 2: Validated Parameters of the Capillary Zone Electrophoresis Method for Rotigotine
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.005 - 0.25 mM | nih.gov |
| Recovery | 95.9% - 108.3% | nih.gov |
| RSD for Migration Time | < 0.58% | nih.gov |
| RSD for Peak Area Ratio | < 3.78% | nih.gov |
| Limit of Detection (LOD) | 0.003 mM | nih.gov |
| Limit of Quantification (LOQ) | 0.01 mM | nih.gov |
Hyphenated Analytical Techniques in Comprehensive Compound Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the comprehensive analysis of this compound in complex matrices. accesson.krkoreascience.kr These methods offer high sensitivity and selectivity, making them ideal for pharmacokinetic studies and the quantification of low concentrations of the analyte. nih.govresearchgate.netnih.gov
Several LC-MS/MS methods have been developed and validated for the determination of rotigotine in biological samples, such as human and rat plasma. accesson.krkoreascience.krnih.gov These methods typically involve a liquid-liquid extraction (LLE) step to isolate the analyte from the plasma matrix, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net The use of a deuterated internal standard, such as Rotigotine-d7 Hydrochloride, is a common practice to ensure accurate quantification.
One such method utilized a Gemini NX3 column with a binary gradient mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) at pH 5.0 and 5 mM ammonium acetate in methanol. nih.govresearchgate.net The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, with ion transitions of m/z 316.00 → 147.00 for rotigotine. nih.govresearchgate.net This method achieved a lower limit of quantification (LLOQ) of 50 pg/mL and demonstrated linearity in the range of 50 to 2500 pg/mL. nih.govresearchgate.net The mean recovery was 96.9%, and both intra- and inter-assay imprecision and inaccuracy were within 15%. nih.govresearchgate.net
Another sensitive and cost-effective LC-MS/MS method for determining rotigotine in rat plasma used 8-OH-DPAT as an internal standard and methyl tert-butyl ether for LLE. koreascience.kr This method achieved an LLOQ of 0.1 ng/mL with a linearity range of 0.1-100 ng/mL. koreascience.kr The accuracy of this method was between 81.00% and 115.05%, with a precision of ≤10.75% and a recovery of 81.00-104.48%. koreascience.kr
The following interactive table provides a summary of the parameters for two different LC-MS/MS methods used for the analysis of rotigotine.
Table 3: Parameters of LC-MS/MS Methods for Rotigotine Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Sample Matrix | Human Plasma | Rat Plasma |
| Extraction | Liquid-Liquid Extraction (tert-butyl methyl ether) | Liquid-Liquid Extraction (methyl tert-butyl ether) |
| LC Column | Gemini NX3 | Not specified |
| Mobile Phase | 5 mM ammonium acetate (pH 5.0) and 5 mM ammonium acetate in methanol | Not specified |
| MS/MS Transition | m/z 316.00 → 147.00 | Not specified |
| LLOQ | 50 pg/mL nih.govresearchgate.net | 0.1 ng/mL koreascience.kr |
| Linearity Range | 50 - 2500 pg/mL nih.govresearchgate.net | 0.1 - 100 ng/mL koreascience.kr |
| Recovery | 96.9% nih.govresearchgate.net | 81.00% - 104.48% koreascience.kr |
| Precision | ≤ 15% nih.govresearchgate.net | ≤ 10.75% koreascience.kr |
While GC-MS is a powerful analytical tool, its application to the analysis of rotigotine is less common than LC-MS/MS, likely due to the non-volatile nature of the hydrochloride salt and the potential for thermal degradation. Derivatization would likely be required to make the compound suitable for GC-MS analysis.
Stability and Degradation Pathway Studies of Rac Rotigotine D7 Hydrochloride
Forced Degradation Studies under Various Stress Conditions (Acidic, Basic, Oxidative, Photolytic, Thermal)
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Such studies on Rotigotine (B252) have been conducted under the stress conditions recommended by the International Conference on Harmonisation (ICH) guidelines. nih.gov
Acidic and Basic Hydrolysis: Under acidic conditions (e.g., 2N HCl at 60°C for 30 minutes), Rotigotine demonstrates a degree of degradation. orientjchem.org Similarly, exposure to basic conditions (e.g., 2N NaOH at 60°C for 30 minutes) also results in degradation of the compound. orientjchem.org
Oxidative Degradation: Rotigotine is particularly susceptible to oxidation. nih.gov Studies have shown significant degradation when exposed to oxidative agents like hydrogen peroxide (e.g., 20% H₂O₂ at 60°C for 30 minutes). orientjchem.org In some cases, rapid degradation was observed within 3 hours at 60°C, leading to a roughly 10% decrease in the drug's concentration. Even at room temperature, oxidative conditions can cause a 2.7% degradation over 24 hours.
Photolytic Degradation: Exposure to UV light, with an integrated near UV energy of not less than 200 watt-hours/square meter, has been shown to cause significant degradation of Rotigotine. nih.govrjpbcs.com
Thermal Degradation: Thermal stress also impacts the stability of Rotigotine. When subjected to dry heat at 105°C for 6 hours, the compound shows degradation. orientjchem.org Slower degradation is observed at a lower temperature of 60°C. rjpbcs.comresearchgate.net
| Stress Condition | Parameters | Extent of Degradation | Reference |
| Acidic | 2N HCl, 60°C, 30 min | Degradation observed | orientjchem.org |
| Basic | 2N NaOH, 60°C, 30 min | Degradation observed | orientjchem.org |
| Oxidative | 20% H₂O₂, 60°C, 30 min | Significant degradation | orientjchem.org |
| Oxidative | 5% H₂O₂, 60°C, 3 hours | Approx. 10% degradation | |
| Photolytic | ≥ 200 watt-hours/m² UV | Significant degradation | nih.govrjpbcs.com |
| Thermal | 105°C, 6 hours | Degradation observed | orientjchem.org |
| Thermal | 60°C | Slow degradation | rjpbcs.comresearchgate.net |
Identification and Structural Characterization of Degradation Products of Deuterated Rotigotine
As specific degradation studies on rac Rotigotine-d7 Hydrochloride are not widely published, the degradation products identified for Rotigotine are considered the most relevant. High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detectors, charged aerosol detectors (CAD), and high-resolution mass spectrometry (HRMS) have been instrumental in identifying and characterizing these degradation products. nih.gov
Studies have revealed the formation of several related substances and degradation products. rjpbcs.com Notably, eight substances related to Rotigotine were identified in one study, four of which were known impurities (B, C, K, and E) and four were new degradation products (DP-1 to DP-4). nih.gov The structures of these new products were elucidated using HRMS with Q-Orbitrap and electrospray ionization. nih.gov
Some of the potential degradation products and process-related impurities include:
N-oxides resulting from oxidative degradation.
Isomers and other structurally similar compounds.
Hydrolytic impurities from exposure to moisture.
Specific impurities such as Dethienyl ethyl rotigotine, Depropyl Rotigotine, and Acetyl rotigotine have also been noted. rjpbcs.com
| Degradation Product/Impurity | Method of Identification | Reference |
| Impurities B, C, K, E | HPLC-PDA, CAD, HRMS | nih.gov |
| New Degradation Products (DP-1 to DP-4) | HPLC-PDA, CAD, HRMS | nih.gov |
| N-oxides | Inferred from oxidative degradation pathways | |
| Dethienyl ethyl rotigotine | HPLC | rjpbcs.com |
| Depropyl Rotigotine | HPLC | rjpbcs.com |
| Acetyl rotigotine | HPLC | rjpbcs.com |
Elucidation of Degradation Mechanisms and Kinetic Modeling
The primary degradation mechanism for Rotigotine appears to be oxidation, given its high susceptibility under oxidative stress conditions. nih.gov The formation of N-oxides is a likely pathway for oxidative degradation. Hydrolysis under acidic and basic conditions also contributes to its degradation profile. orientjchem.org
While detailed kinetic modeling for the degradation of this compound is not available, studies on Rotigotine have indicated that the rate of degradation is influenced by factors such as temperature and the presence of oxidizing agents. For instance, degradation is reported to be rapid at 60°C under oxidative conditions, while it is slower under thermal stress at the same temperature. rjpbcs.comresearchgate.net The development of stability-indicating methods allows for the quantification of the decrease in the active pharmaceutical ingredient (API) concentration over time, which is a prerequisite for any kinetic study.
Influence of Environmental Factors on Compound Stability
Environmental factors play a crucial role in the stability of Rotigotine.
Light: As established in photolytic degradation studies, exposure to UV light can cause significant degradation. nih.govrjpbcs.com Therefore, protection from light is important during storage and handling.
Temperature: Elevated temperatures accelerate the degradation process. orientjchem.orgrjpbcs.comresearchgate.net Studies have shown that storing solutions at room temperature can lead to an increase in unknown impurities, whereas storage at 2-8°C enhances stability. rjpbcs.com To prevent thermal degradation during manufacturing processes, cooling systems may be employed. nih.gov
Moisture: Exposure to moisture can lead to hydrolysis, resulting in the formation of hydrolytic impurities. This is a critical consideration for solid dosage forms and formulations that are not adequately protected from humidity.
Analytical Strategies for Stability-Indicating Method Development and Validation
The development and validation of stability-indicating analytical methods are crucial for accurately assessing the stability of this compound and quantifying its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose. orientjchem.orgrjpbcs.comresearchgate.net
Key aspects of these methods include:
Column: C8 and C18 columns are frequently used for separation. orientjchem.orgrjpbcs.com
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile) is typically used. orientjchem.org The pH of the buffer is optimized to achieve good separation.
Detection: UV detection at a specific wavelength (e.g., 225 nm) is common. rjpbcs.com
Validation: The methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). orientjchem.orgresearchgate.net For instance, one method reported an LOD and LOQ for Rotigotine of 0.05 and 0.15 μg/mL, respectively, indicating high sensitivity. orientjchem.org
These validated methods can effectively separate the parent drug from its degradation products, allowing for an accurate assessment of stability and the determination of the shelf-life of the drug substance and its formulations. orientjchem.orgrjpbcs.com
Application of Rac Rotigotine D7 Hydrochloride As a Research Standard
Role as an Internal Standard in Quantitative Bioanalytical Methodologies (e.g., LC-MS/MS)
In the realm of quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like rac Rotigotine-d7 Hydrochloride are the preferred internal standards. scispace.com The fundamental principle of using an internal standard is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. scispace.comtexilajournal.com
Deuterated standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. chromforum.org This similarity ensures that both the analyte (Rotigotine) and the internal standard (this compound) co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. texilajournal.comchromforum.org Any variations, such as ion suppression or enhancement caused by the sample matrix, will affect both compounds to a similar extent, allowing the ratio of their signals to provide an accurate and precise quantification of the analyte. texilajournal.com The use of a stable isotope-labeled internal standard can significantly improve the accuracy and precision of LC-MS/MS assays. scispace.com
| Analytical Technique | Role of this compound | Benefit |
| LC-MS/MS | Internal Standard | Corrects for variability in sample preparation, chromatography, and MS detection, leading to improved accuracy and precision. scispace.comtexilajournal.com |
Utility in In Vitro Metabolic Fate Studies and Metabolite Identification
Understanding the metabolic fate of a drug is a cornerstone of pharmaceutical development. nih.govresearchgate.net Isotopic labeling is a powerful technique for these investigations. researchgate.netmusechem.com When this compound is incubated with in vitro systems such as liver microsomes or hepatocytes, the deuterium (B1214612) label acts as a tracer.
Mass spectrometry can then be used to distinguish the parent drug from its metabolites. The mass shift of seven Daltons allows for the clear identification of drug-related material in complex biological matrices. This approach helps in elucidating metabolic pathways by tracking the biotransformation of the parent compound. nih.gov The use of stable isotope-labeled compounds in combination with mass spectrometry has become a preferred method for detecting and identifying drug metabolites due to its high sensitivity and selectivity. nih.govresearchgate.net
Application in Mechanistic Studies for Isotope Effect Investigations
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. portico.org Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond. wikipedia.orgportico.org
By comparing the rate of metabolism of Rotigotine (B252) with that of this compound, researchers can gain insights into the reaction mechanism. ontosight.ai If the deuteration is at a site of metabolic attack and a significant KIE is observed (i.e., the deuterated compound is metabolized more slowly), it provides strong evidence that the cleavage of that specific C-H bond is a rate-determining step in the metabolic pathway. wikipedia.orgportico.orgontosight.ai This information is crucial for understanding how the drug is processed in the body and can be used to design new drugs with improved metabolic stability. nih.govontosight.ai The study of KIEs is a sensitive tool for elucidating reaction mechanisms. wikipedia.org
Reference Standard Qualification and Certification for Analytical Testing
For any analytical measurement to be reliable, it must be traceable to a recognized standard. wikipedia.org this compound, when used as a research standard, must undergo a rigorous qualification and certification process. trilogylab.comspectrumchemical.com This process establishes the material's identity, purity, and concentration with a high degree of confidence. rsc.org
Certified Reference Materials (CRMs) are produced under stringent manufacturing procedures and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org Organizations like the United States Pharmacopeia (USP) provide reference standards that are rigorously tested by multiple independent laboratories to ensure their accuracy and reproducibility. avantorsciences.com The use of such certified standards is often required by regulatory bodies for analytical testing in a laboratory setting. inorganicventures.com
| Standard Type | Key Characteristics | Issuing Body Example |
| Certified Reference Material (CRM) | High accuracy, uncertainty, and traceability. inorganicventures.comgbjpl.com.au Accompanied by a Certificate of Analysis. gbjpl.com.au | Authorized bodies adhering to metrological standards. inorganicventures.com |
| Reference Standard | Commendable accuracy and compliance with ISO requirements. gbjpl.com.au | Accredited Reference Material Producers. gbjpl.com.au |
| USP Reference Standard | Rigorously tested and evaluated by multiple independent laboratories for accuracy and reproducibility. avantorsciences.com | United States Pharmacopeia (USP). avantorsciences.com |
Isotopic Purity Assessment and Isotope Exchange Considerations
A critical aspect of using a deuterated standard is confirming its isotopic purity or enrichment. rsc.orgnih.gov Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to determine the isotopic enrichment and structural integrity of labeled compounds. rsc.org
The assessment involves measuring the relative intensities of the mass peaks corresponding to the unlabeled, partially deuterated, and fully deuterated forms of the molecule. nih.govalmacgroup.com It is also important to consider the possibility of isotope exchange, where deuterium atoms might be lost and replaced with hydrogen atoms from the surrounding environment, particularly during sample storage or analysis. musechem.com The stability of the deuterium label at its specific positions within the molecule is a key factor in its reliability as a standard.
Advanced Pharmacological Research Methodologies in Vitro and Mechanistic Focus
In Vitro Receptor Binding Affinity and Selectivity Studies of Deuterated Rotigotine (B252) Analogs
In pharmacological research, understanding how a compound interacts with its biological targets is fundamental. In vitro receptor binding assays are crucial for determining the affinity and selectivity of a ligand, such as Rotigotine, for various receptors. rac Rotigotine-d7 Hydrochloride serves as a labeled analogue of Rotigotine Hydrochloride, primarily used as an analytical standard or tracer in pharmacokinetic studies. medchemexpress.comcymitquimica.comlgcstandards.com The binding profile is typically established using the non-labeled parent compound.
Studies on Rotigotine have demonstrated its high affinity for several dopamine (B1211576) receptor subtypes. nih.gov It shows a particular preference for the D3 receptor. nih.gov The inhibitory constants (Ki) from competitive binding assays quantify this affinity, with a lower Ki value indicating a higher affinity. Rotigotine's profile extends beyond the dopaminergic system, showing significant affinity for certain serotonin (B10506) (5-HT) and adrenergic receptors as well. nih.gov
Detailed binding affinities for the parent compound, Rotigotine, are presented below. These values are essential for interpreting its pharmacological actions.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM) of Rotigotine
| Receptor Subtype | Ki (nM) |
|---|---|
| Dopamine D3 | 0.71 |
| Dopamine D2 | 13.5 |
| Dopamine D1 | 83 |
| Dopamine D4.2 | 3.9 |
| Dopamine D4.4 | 15 |
| Dopamine D4.7 | 5.9 |
| Dopamine D5 | 5.4 |
| 5-HT1A | 30 |
This table presents compiled data on the binding affinity of the non-deuterated compound Rotigotine. The Ki value represents the concentration of the drug that blocks 50% of the specific binding of a radioligand in vitro. A lower Ki value indicates a higher binding affinity. Source: nih.gov
Cellular Assay Development for Functional Characterization (e.g., Dopamine Receptor Agonism in Cell Lines)
Beyond simple binding, functional assays are necessary to determine whether a compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at a receptor. For this compound, the functional profile of its parent compound, Rotigotine, has been characterized using engineered cell lines that express specific receptor subtypes.
Reporter-gene assays are a common technique. In these systems, cells are genetically modified so that the activation of a receptor and its downstream signaling pathway leads to the expression of a measurable "reporter" protein, such as luciferase or β-galactosidase. Studies using such assays have confirmed that Rotigotine behaves as a full agonist at human dopamine receptors. nih.gov Interestingly, while its binding affinity for the D1 receptor is lower than for other subtypes, its functional potency as an agonist at the D1 receptor is comparable to its potency at D2 and D3 receptors. nih.gov This highlights the importance of functional assays, as binding affinity does not always directly correlate with functional potency. nih.gov
The functional potency of Rotigotine at various dopamine receptors is summarized in the table below.
Table 2: Functional Agonist Potency (pEC50) of Rotigotine at Dopamine Receptors
| Receptor Subtype | pEC50 |
|---|---|
| Dopamine D1 | 9.0 |
| Dopamine D2 | 8.6 - 9.4 |
This table shows the functional potency of the non-deuterated compound Rotigotine. The pEC50 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency. Source: nih.gov
Biochemical Pathway Analysis using Isotopic Tracers in In Vitro Systems
The incorporation of stable isotopes, such as the seven deuterium (B1214612) atoms in this compound, creates a "heavy" version of the molecule that is chemically identical to the parent compound but physically distinguishable by its higher mass. medchemexpress.com This property makes it an invaluable tool for use as an isotopic tracer in various in vitro experiments.
In biochemical pathway analysis, this compound can be introduced into in vitro systems, such as cell cultures or isolated tissue preparations, to trace its metabolic fate or its interaction with specific signaling cascades. Using mass spectrometry-based techniques, researchers can differentiate the deuterated compound and its metabolites from their naturally occurring, non-labeled counterparts.
This allows for precise quantification and tracking without the need for radioactive labels. For example, researchers could study the rate of enzymatic breakdown of Rotigotine by cellular enzymes or investigate its transport across cellular membranes. The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic research. medchemexpress.com
Computational Modeling of Ligand-Receptor Interactions and Potential Deuterium Effects
Computational modeling and molecular dynamics simulations provide a powerful, theoretical lens through which to examine the interaction between a ligand like Rotigotine and its receptor targets at an atomic level. These models can predict the most likely binding pose of the drug within the receptor's binding pocket and identify the key amino acid residues involved in the interaction.
Specifically for this compound, computational methods could be employed to investigate the "deuterium effect." The replacement of hydrogen with deuterium increases the mass of the atom, which can alter the vibrational frequencies of chemical bonds (e.g., Carbon-Deuterium vs. Carbon-Hydrogen bonds). This change can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction involving the breaking of that bond is slowed.
Computational simulations could model whether this subtle change in mass and bond vibration within the propyl group of Rotigotine influences its binding kinetics (on-rate and off-rate) or the stability of its interaction with the dopamine receptor. Such studies would help to predict whether the deuteration has any potential to alter the drug's intrinsic pharmacological activity, providing a theoretical basis for empirical in vitro testing.
Future Research Directions and Emerging Methodologies
Development of Novel Deuterated Rotigotine (B252) Analogs for Specific Research Purposes
The synthesis of novel deuterated analogs of rotigotine is a cornerstone of future research, aimed at creating highly specific molecular tools for various scientific investigations. Beyond simply altering metabolic stability, selective deuteration allows for the fine-tuning of molecular properties to probe biological processes with greater precision.
Furthermore, the development of these analogs is crucial for advanced pharmacokinetic and pharmacodynamic (PK/PD) studies. nih.gov By creating a library of deuterated rotigotine variants, scientists can track metabolic pathways more accurately and distinguish between parent drug and metabolite activity. This approach, sometimes termed "metabolic switching," uses deuterium (B1214612) to block or slow certain metabolic routes, thereby clarifying the roles of different metabolites. nih.gov
Table 1: Potential Deuterated Rotigotine Analogs for Research
| Analog Name | Position of Deuteration | Primary Research Purpose |
|---|---|---|
| Rotigotine-d4 | Thiophene (B33073) Ring | Investigate role of thiophene in receptor binding and metabolism. |
| Rotigotine-d5 | Phenyl Group | Study influence of phenyl group on receptor selectivity. |
| Rotigotine-d3 | Hydroxy Group | Probe the impact of the hydroxyl group on hydrogen bonding and activity. |
| Rotigotine-d2 (chiral center) | Indane chiral center | Stabilize enantiomers and study stereospecific interactions. nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Analytical Prediction
In the context of rac Rotigotine-d7 Hydrochloride, AI algorithms can be trained to predict the pharmacokinetic properties of novel deuterated analogs. uni-giessen.deresearchgate.net By inputting structural data, ML models can estimate parameters such as metabolic stability, receptor affinity, and potential off-target effects, thereby accelerating the design-synthesis-test cycle. mdpi.com This predictive power allows researchers to prioritize the synthesis of candidates with the most promising profiles, saving significant time and resources. mdpi.com
AI is also enhancing analytical techniques. Machine learning algorithms can be applied to complex spectral data (e.g., from mass spectrometry or NMR) to predict the isotopic distribution and purity of a synthesized deuterated compound. arxiv.orgnih.gov These models can learn to identify subtle patterns in the data that correspond to different isotopologues—molecules that differ only in their isotopic composition—providing a more accurate and rapid assessment of synthesis outcomes than traditional methods. digitellinc.com
Table 2: Applications of AI/ML in Deuterated Compound Research
| AI/ML Application | Description | Potential Impact on Rotigotine-d7 Research |
|---|---|---|
| Predictive Modeling | Algorithms predict ADME properties based on molecular structure. omicsonline.org | Faster identification of promising new deuterated analogs. |
| Generative Design | AI generates novel molecular structures with desired properties. | Discovery of entirely new deuterated scaffolds with rotigotine-like activity. |
| Spectral Analysis | ML models interpret complex analytical data (MS, NMR). spectroscopyonline.commdpi.com | More accurate and automated determination of isotopic purity and impurity profiles. |
| Isotope Pattern Prediction | Models predict mass spectrometry patterns for deuterated molecules. nih.gov | Aids in the identification and quantification of deuterated compounds in complex mixtures. |
Advanced Characterization Techniques for Trace Impurities and Degradants in Deuterated Compounds
Ensuring the purity of deuterated pharmaceuticals is a significant challenge, as the synthesis process can generate a complex mixture of isotopologues and other impurities. digitellinc.comnih.gov Future research will increasingly rely on advanced analytical techniques to detect and characterize these trace-level substances.
The presence of residual, non-deuterated starting material or partially deuterated intermediates can complicate the interpretation of research data. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for separating and identifying these closely related species. nih.gov Techniques like tandem mass spectrometry (MS/MS) can provide structural information about unknown impurities by fragmenting the molecules and analyzing the resulting pieces.
Furthermore, specialized Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as deuterium NMR (²H-NMR), are invaluable for confirming the precise location and extent of deuteration within the molecule. google.com Future methodologies may involve coupling these techniques with computational models to predict the spectral signatures of potential impurities, making their identification more efficient. nih.gov The development of robust analytical methods is critical for the quality control and regulatory assessment of deuterated compounds. researchgate.netneulandlabs.com
Microcrystallization and Single-Crystal X-ray Diffraction of Deuterated Forms
Determining the precise three-dimensional structure of a molecule is fundamental to understanding its function. Single-crystal X-ray diffraction (SCXRD) is the gold standard for this purpose, providing detailed information about bond lengths, bond angles, and intermolecular interactions. veranova.comcreative-biostructure.com A significant area of future research involves applying this technique to deuterated forms of rotigotine.
Growing single crystals of sufficient quality for SCXRD can be challenging. Microcrystallization techniques, which involve crystallizing compounds from very small volumes of solution, are emerging as a key enabling technology. Once a suitable crystal is obtained, SCXRD analysis can reveal the subtle structural effects of deuteration. bruker.comrigaku.com While isotopic substitution does not change the electronic properties, the increased mass of deuterium can affect vibrational properties and lead to small but significant changes in crystal packing and molecular conformation. nih.govrsc.orgnih.gov
Comparing the crystal structures of hydrogenated rotigotine, its individual enantiomers, and their deuterated counterparts can provide unprecedented insight into the stereochemical factors governing receptor interaction. researchgate.net This structural data is invaluable for computational chemists performing molecular docking and dynamics simulations to model how the drug binds to its target receptors. creative-biostructure.com
Enhanced Chiral Resolution Techniques for Deuterated Racemates
Since this compound is a racemic mixture, separating its constituent enantiomers is crucial for studying their individual pharmacological properties. Future research will focus on developing more efficient and sophisticated chiral resolution techniques specifically for deuterated racemates. wikipedia.orgchemeurope.com
The concept of "Deuterium-Enabled Chiral Switching" (DECS) is a particularly promising strategy. nih.govresearchgate.netnih.gov In some molecules, a chiral center containing a hydrogen atom can be unstable and prone to racemization. Replacing this hydrogen with deuterium can stabilize the chiral center, making the separation of the enantiomers feasible. nih.gov This approach could be applied to new rotigotine analogs to create stable, chirally pure research tools.
Advanced chromatographic techniques are at the forefront of this effort. Supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) using novel chiral stationary phases (CSPs) are continually being improved for better separation of enantiomers, including isotopologues. researchgate.netyoutube.com Researchers are designing CSPs with greater selectivity for deuterated compounds, allowing for the baseline separation of not only the (R)- and (S)-enantiomers but also their respective deuterated and non-deuterated forms. nih.govnih.govresearchgate.netyoutube.com These enhanced separation methods are essential for isolating the pure molecular species needed for definitive pharmacological and toxicological evaluation.
Q & A
Q. What are the key structural and isotopic characteristics of rac Rotigotine-d7 Hydrochloride, and how do they influence its use in pharmacokinetic studies?
rac Rotigotine-d7 Hydrochloride is a deuterium-labeled isotopologue of the non-selective dopamine receptor agonist Rotigotine, with seven deuterium atoms replacing hydrogen atoms in its structure. This isotopic labeling enhances its utility as an internal standard in mass spectrometry (MS)-based assays, minimizing interference from endogenous compounds and improving quantification accuracy in metabolic or pharmacokinetic studies. Researchers should validate isotopic purity (≥98%) via high-resolution MS and nuclear magnetic resonance (NMR) spectroscopy to ensure no isotopic scrambling occurs during experimental workflows .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Handling deuterated compounds requires standard laboratory precautions: use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of fine particulates. For disposal, incinerate or chemically degrade the compound in accordance with institutional guidelines for deuterated pharmaceuticals. Note that while rac Rotigotine-d7 itself lacks explicit carcinogenicity data, structurally related compounds (e.g., aromatic amines) may pose risks, warranting adherence to OSHA hazard communication standards (29 CFR 1910.1200) .
Q. Which analytical techniques are most robust for quantifying this compound and its metabolites in biological matrices?
Reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) is the gold standard. Use a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile. For metabolite identification, employ ultra-high-resolution MS (e.g., Q-TOF) and compare fragmentation patterns against deuterated and non-deuterated reference standards. Validate methods per ICH guidelines (specificity, linearity, accuracy/precision) to ensure compliance with pharmacokinetic study requirements .
Advanced Research Questions
Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions (e.g., pH, temperature)?
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate the compound in 0.1M HCl/NaOH at 37°C for 24 hours.
- Oxidative stress : Expose to 3% H2O2 at room temperature.
- Photolytic stability : Use a light cabinet (ICH Q1B guidelines) with UV/visible light exposure. Analyze degradation products via HPLC-MS/MS and quantify deuterium retention using isotope ratio mass spectrometry (IRMS). Compare degradation pathways to non-deuterated Rotigotine to identify isotopic effects .
Q. What experimental strategies resolve discrepancies in receptor-binding affinity data between rac Rotigotine-d7 and its non-deuterated counterpart?
Contradictions may arise from isotopic effects altering molecular conformation or binding kinetics. Use surface plasmon resonance (SPR) or radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone for D2 receptors) under identical buffer conditions (pH 7.4, 25°C). Perform kinetic analysis (kon/koff) to detect subtle differences. If discrepancies persist, employ molecular dynamics simulations to model deuterium’s impact on Rotigotine’s flexibility and receptor interactions .
Q. How should researchers optimize synthetic routes for this compound to maximize isotopic incorporation and minimize byproducts?
Deuterium labeling typically involves catalytic hydrogen-deuterium exchange or synthesis from deuterated precursors. For Rotigotine-d7, synthesize the thiophene ring using deuterated ethyl bromoacetate and perform Pd/C-catalyzed deuterium gas reduction of intermediate alkynes. Monitor deuterium incorporation at each step via <sup>2</sup>H-NMR and adjust reaction time/temperature to achieve ≥99% isotopic purity. Purify via preparative HPLC with deuterated solvents to avoid proton back-exchange .
Q. What methodologies address batch-to-batch variability in deuterated compound studies, particularly for this compound?
Variability arises from inconsistent isotopic labeling or residual solvents. Implement quality control (QC) protocols:
- Isotopic purity : Use IRMS and liquid chromatography (LC)-MS.
- Residual solvent analysis : Gas chromatography (GC)-MS with headspace sampling.
- Crystallinity : Powder X-ray diffraction (PXRD) to confirm consistent salt forms. Include batch-specific QC data in supplementary materials to enable cross-study comparisons .
Q. How can researchers ensure ethical and regulatory compliance when using this compound in preclinical models?
Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) and declare deuterated compound use in ethics approvals. For human-derived samples, comply with GDPR/HIPAA for data anonymization. Reference the deuterated compound’s CAS number (1215846-20-0) in regulatory filings and disclose synthesis protocols to avoid intellectual property conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
